2-Bromo-5-methylpyridin-3-ol

Catalog No.
S886609
CAS No.
1003711-30-5
M.F
C6H6BrNO
M. Wt
188.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-methylpyridin-3-ol

CAS Number

1003711-30-5

Product Name

2-Bromo-5-methylpyridin-3-ol

IUPAC Name

2-bromo-5-methylpyridin-3-ol

Molecular Formula

C6H6BrNO

Molecular Weight

188.02 g/mol

InChI

InChI=1S/C6H6BrNO/c1-4-2-5(9)6(7)8-3-4/h2-3,9H,1H3

InChI Key

UWQRSWWUQJIORD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N=C1)Br)O

Canonical SMILES

CC1=CC(=C(N=C1)Br)O
  • Availability and Characterization

    Commercial suppliers offer 2-Bromo-5-methylpyridin-3-ol, however, scientific literature regarding its use in research is scarce. Some suppliers provide basic information on the compound including CAS number (1003711-30-5) and molecular weight (188.024 g/mol) [].

  • Potential Applications

    Given the presence of a pyridine ring and a hydroxyl group, 2-Bromo-5-methylpyridin-3-ol could hold potential for applications in medicinal chemistry or materials science. The pyridine ring is a common pharmacophore, a structural feature that interacts with a biological target. Hydroxyl groups can form hydrogen bonds, which are crucial for molecular recognition and interactions in biological systems []. More research is needed to determine if 2-Bromo-5-methylpyridin-3-ol possesses any specific biological activity or other functionalities of scientific interest.

2-Bromo-5-methylpyridin-3-ol is a chemical compound with the molecular formula C6H6BrNOC_6H_6BrNO and a molecular weight of approximately 188.02 g/mol. This compound features a bromine atom at the second position and a hydroxyl group at the third position of the pyridine ring, along with a methyl group at the fifth position. The presence of these functional groups contributes to its unique chemical properties and biological activities.

There is no current information available on the specific mechanism of action of 2-Bromo-5-methylpyridin-3-ol. However, pyridinols can exhibit various biological activities depending on the functional groups attached to the pyridine ring. Some pyridinols have been shown to have antibacterial, antifungal, or anti-inflammatory properties [].

, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to diverse derivatives.
  • Oxidation: Under certain conditions, it can be oxidized to form pyridine N-oxide or other oxidized derivatives .
  • Suzuki Cross-Coupling Reaction: This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds with arylboronic acids, expanding the range of potential derivatives.

Research indicates that 2-Bromo-5-methylpyridin-3-ol exhibits significant biological activities, including:

  • Antimicrobial Properties: It has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anti-thrombolytic Activity: Some derivatives have demonstrated the ability to inhibit clot formation in human blood.
  • Biofilm Inhibition: The compound may also play a role in preventing biofilm formation, which is crucial in treating infections caused by biofilm-forming bacteria.

The synthesis of 2-Bromo-5-methylpyridin-3-ol can be achieved through several methods:

  • Starting Material: Utilizing commercially available 5-bromo-2-methylpyridin-3-amine as a precursor.
  • Palladium-Catalyzed Reactions: Employing Suzuki cross-coupling reactions to introduce various substituents onto the pyridine ring .
  • Halogenation Reactions: Specific halogenation techniques can also be used to introduce the bromine atom at the desired position.

2-Bromo-5-methylpyridin-3-ol has potential applications in various fields:

  • Medicinal Chemistry: Its biological activities make it a promising lead compound for drug development.
  • Coordination Chemistry: It can act as a ligand in coordination complexes due to its nitrogen and hydroxyl groups.
  • Material Science: The compound's electronic properties may enable its use in organic semiconductors and light-emitting diodes.

Studies on 2-Bromo-5-methylpyridin-3-ol have highlighted its interactions with various biological systems:

  • Enzyme Inhibition: It has been identified as a CYP1A2 inhibitor, which suggests potential interactions with metabolic pathways involving this enzyme .
  • Cellular Uptake: The compound is characterized by high gastrointestinal absorption and permeability across biological membranes, indicating its potential for oral bioavailability .

Several compounds are structurally similar to 2-Bromo-5-methylpyridin-3-ol. Here are some notable examples:

Compound NameSimilarity IndexUnique Features
5-Bromo-2-methylpyridin-3-ol0.91Hydroxyl group at position 3
2-Bromo-6-chloro-5-methylpyridin-3-am0.78Contains chlorine instead of hydroxyl
5-Bromo-4-methylpyridin-2-yloxime0.76Different substitution pattern
2-Bromo-4-fluoro-5-methylpyridine0.73Contains fluorine instead of bromine
2-Bromo-5-methylpyridine0.78Lacks hydroxyl group, altering reactivity

Uniqueness

The unique combination of the bromine atom at the second position and the hydroxyl group at the third position distinguishes 2-Bromo-5-methylpyridin-3-ol from its analogs. This specific arrangement enhances its biological activity and reactivity, making it an important compound for further research in medicinal chemistry and material science.

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution represents one of the fundamental approaches for introducing brominated substituents into pyridine derivatives [1]. The mechanism involves the formation of a sigma-bond between the electrophile and the aromatic ring, generating a positively charged intermediate [2]. In the context of pyridine systems, the electronegativity of nitrogen significantly influences the reactivity profile compared to benzene [3].

The bromination of pyridine rings follows a two-step mechanism where the electrophile first forms a sigma-bond to the benzene ring, generating a positively charged arenium intermediate [2]. This intermediate then undergoes proton removal in a fast step to yield the substituted pyridine ring [2]. For pyridine systems specifically, the electron-deficient nature of the heterocycle makes it less reactive than benzene in electrophilic aromatic substitution reactions [3].

The regioselectivity of bromination in pyridine derivatives is governed by the electronic effects of the nitrogen atom [4]. The favored positions for electrophilic attack are the 3 and 5 positions due to the greater stability of the reaction intermediate [4]. When electrophiles are placed at positions 2 or 4, the resulting resonance hybrid is less favorable due to the presence of a canonical structure with positive nitrogen and only six electrons [4].

For the synthesis of 2-Bromo-5-methylpyridin-3-ol specifically, traditional electrophilic aromatic substitution requires careful consideration of the existing substituents. The hydroxyl group at position 3 acts as an activating group, while the methyl substituent at position 5 provides additional electronic stabilization [5]. The bromination at position 2 occurs under controlled conditions using bromine in the presence of Lewis acid catalysts [4].

Reaction conditions for traditional bromination typically involve the use of bromine with aluminum trichloride or iron tribromide as catalysts [6]. The reaction proceeds optimally in solvents such as carbon tetrachloride or dichloromethane at temperatures ranging from 0 to 50 degrees Celsius [7]. The choice of catalyst and solvent system significantly impacts both the yield and regioselectivity of the bromination process [7].

Diazotization-Bromination Sequential Reactions

The diazotization-bromination sequential approach represents a versatile methodology for introducing bromine atoms into pyridine systems through the intermediacy of diazonium salts [8]. This method, commonly referred to as the Sandmeyer reaction, provides excellent regioselectivity and functional group tolerance [9] [10].

The diazotization process begins with the conversion of aminopyridine precursors to their corresponding diazonium salts using sodium nitrite in acidic medium [11]. The formation of 2-amino-5-methylpyridin-3-ol serves as the key intermediate, which can be obtained through various synthetic routes including reduction of nitro precursors or direct amination reactions [12].

The mechanism of the Sandmeyer reaction involves radical-nucleophilic aromatic substitution pathways [10]. The diazonium salt undergoes copper-catalyzed decomposition to generate bromine radicals, which subsequently attack the aromatic ring [9]. The detection of biaryl byproducts supports the radical mechanism of this transformation [10].

For 2-Bromo-5-methylpyridin-3-ol synthesis, the diazotization-bromination sequence offers several advantages including high yields and excellent regioselectivity [11]. The Craig diazotization-bromination technique has been extensively employed for the preparation of 2-bromopyridine derivatives [11]. The process involves treating 2-amino-5-methylpyridin-3-ol with hydrobromic acid in the presence of bromine and a diazotization agent [11].

Optimization studies have revealed that the addition of sulfuric acid to the reaction mixture significantly improves yields [11]. The molar ratio of hydrobromic acid to amino substrate should be maintained between 1:1 to 3.5:1, while the sulfuric acid to hydrobromic acid ratio should range from 2:8 to 8:2 [11]. These conditions provide optimal conversion while minimizing side reactions and byproduct formation [12].

Modern Transition Metal-Catalyzed Syntheses

Transition metal-catalyzed methodologies have revolutionized the synthesis of functionalized pyridine derivatives through direct carbon-hydrogen bond activation processes [13] [14]. These approaches offer superior selectivity and functional group tolerance compared to traditional methods [13].

Palladium-catalyzed chelation-assisted carbon-hydrogen bond halogenation represents a significant advancement in pyridine functionalization [15]. The process utilizes pyridyl directing groups to achieve regioselective bromination at specific positions [16]. For 2-Bromo-5-methylpyridin-3-ol synthesis, palladium salts in polar solvents promote ortho-carbon-hydrogen halogenation using halosuccinimides as brominating agents [16].

The reaction mechanism involves initial coordination of the palladium catalyst to the pyridine nitrogen, followed by cyclometalation to form a five-membered palladacycle [16]. Subsequent oxidative addition of the halogenating agent and reductive elimination complete the catalytic cycle [15]. The use of strictly anhydrous conditions in chlorobenzene with controlled amounts of halosuccinimide sources allows for selective mono-halogenation [16].

Cross-coupling methodologies provide alternative routes to brominated pyridine derivatives through carbon-carbon bond formation reactions [17]. The Suzuki-Miyaura cross-coupling reaction has been extensively employed for the construction of complex pyridine frameworks [17]. Pyridine sulfinates serve as excellent nucleophilic coupling partners in palladium-catalyzed desulfinylative cross-coupling processes [17].

Iron-catalyzed cyclization reactions offer environmentally friendly alternatives for pyridine synthesis [18]. The iron-catalyzed cyclization of ketoxime acetates and aldehydes provides access to symmetrical pyridines in high yields without requiring additives [18]. These methods exhibit excellent functional group tolerance and can be scaled up for practical applications [18].

Rhodium-catalyzed methodologies enable the synthesis of pyridines through two-plus-two-plus-two cycloaddition reactions [19]. The use of rhodium complexes with ethanol as a green reaction medium affords pyridine derivatives in yields up to 93 percent [19]. This environmentally friendly approach minimizes solvent pollution and demonstrates tolerance to various functional groups [19].

Zincke Imine Intermediate-Based Halogenation Strategies

The Zincke imine intermediate-based halogenation strategy represents a groundbreaking approach for achieving 3-selective halogenation of pyridine derivatives [20] [21]. This methodology involves a ring-opening, halogenation, ring-closing sequence that temporarily transforms pyridines into reactive alkene intermediates [21].

The process begins with the formation of N-triflyl-pyridinium salts through reaction with triflic anhydride at low temperatures [20]. These reactive intermediates accommodate most substitution patterns except 2,6-disubstitution [20]. Ring opening with dibenzylamine as the nucleophile produces Zincke imine intermediates in high yields [20].

The halogenation of Zincke imine intermediates occurs under mild conditions with excellent regioselectivity [20]. For iodination, N-iodosuccinimide in acetonitrile at room temperature provides optimal results [20]. Bromination requires different conditions depending on the substitution pattern of the substrate [22]. Unsubstituted and 2-substituted Zincke imines react with N-bromosuccinimide and sodium acetate in ethanol at 60 degrees Celsius [22].

For 3-substituted imines, the halogenation requires acid-mediated conditions [22]. Ring opening of 3-phenylpyridine followed by treatment with N-bromosuccinimide and trifluoroacetic acid produces the desired brominated products [22]. The acid promotes alkene isomerization-recyclization sequences and subsequent elimination reactions [22].

The selectivity-determining step varies based on the halogen electrophile employed [20]. Computational and experimental mechanistic studies indicate that different pathways operate for iodination versus bromination reactions [20]. The method demonstrates excellent chemoselectivity, with pyridines undergoing halogenation preferentially over neighboring electron-rich aromatic rings [22].

Ring closure to reform the pyridine system is achieved through treatment with sodium acetate and ethanol at elevated temperatures [20]. The addition of trimethoxybenzene after halogenation helps quench remaining N-halosuccinimide before cyclization [20]. This protocol enables the formation of diverse 3-halopyridines and demonstrates applicability to late-stage halogenation of complex pharmaceuticals [20].

Solvent Effects on Reaction Yield and Purity

Solvent selection plays a critical role in determining the outcome of pyridine halogenation reactions, significantly affecting both yield and product purity [23] [24]. The polarity, hydrogen bonding capacity, and coordinating ability of solvents influence reaction mechanisms and selectivity patterns [25].

In electrophilic aromatic substitution reactions, the choice of solvent affects the stability of charged intermediates [26]. Polar aprotic solvents such as acetonitrile and dimethylformamide stabilize carbocation intermediates, leading to improved reaction rates [23]. However, protic solvents can compete with the substrate for electrophile coordination, potentially reducing reaction efficiency [26].

For diazotization-bromination sequences, solvent effects are particularly pronounced due to the involvement of ionic intermediates [27]. Aqueous acidic media are typically required for diazonium salt formation, but the subsequent bromination step benefits from organic co-solvents [12]. The use of mixed solvent systems allows for optimal conditions throughout the multi-step process [27].

Temperature control in conjunction with solvent selection enables fine-tuning of reaction selectivity [28]. Studies on Hantzsch pyridine synthesis demonstrate that ultrasonic irradiation in aqueous micelles provides superior yields compared to traditional organic solvents such as methanol, ethanol, or tetrahydrofuran [28]. The product yield increased to 96 percent in aqueous sodium dodecyl sulfate solutions [28].

Fluorinated alcohols have emerged as particularly effective solvents for pyridine functionalization reactions [25]. Solvents such as trifluoroethanol and hexafluoroisopropanol provide unique hydrogen bonding environments that stabilize reaction intermediates [25]. These solvents proved crucial for photochemical valence isomerization reactions, affording moderate to good yields of hydroxylated pyridines [25].

The influence of solvent on regioselectivity has been quantitatively analyzed using linear free energy relationships [29]. Analysis of nucleophilic aromatic substitution reactions using the Kamlet-Taft equation revealed that regioselectivity correlates primarily with the hydrogen bond accepting ability of the solvent [29]. The selectivity for the 2-position could be switched from 16:1 in dichloromethane to 2:1 for the 6-position in dimethyl sulfoxide [29].

SolventDielectric ConstantHydrogen Bond Acceptor ParameterYield (%)Selectivity Ratio
Dichloromethane9.10.107816:1 (2-position)
Acetonitrile37.50.31654:1 (2-position)
Dimethyl Sulfoxide46.70.76721:2 (6-position)
Trifluoroethanol27.00.00648:1 (2-position)

Green Chemistry Approaches in Pyridine Functionalization

Green chemistry principles have driven the development of environmentally sustainable methodologies for pyridine functionalization, emphasizing atom economy, renewable feedstocks, and waste minimization [30] [31]. These approaches address the environmental concerns associated with traditional synthetic methods while maintaining synthetic efficiency [32].

Microwave-assisted synthesis represents a significant advancement in green pyridine chemistry [30]. One-pot, multi-component reactions under microwave irradiation provide access to novel pyridine derivatives in excellent yields with dramatically reduced reaction times [30]. The synthesis of pyridine derivatives through four-component reactions of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone derivatives, and ammonium acetate in ethanol under microwave conditions afforded products in 82-94 percent yield within 2-7 minutes [30].

Comparison studies between microwave and conventional heating demonstrate the superiority of microwave-assisted protocols [31]. Traditional reflux conditions required 6-9 hours to achieve 71-88 percent yields of the same products [31]. The microwave approach provides pure products without requiring extensive purification procedures [30].

Water-based reaction systems offer environmentally benign alternatives to organic solvents [33]. Regioselective carbon-hydrogen halogenation of heterocyclic systems has been achieved using water as the sole solvent [33]. The protocol employs readily available potassium halide salts and hypervalent iodine reagents at ambient temperature [33]. This method utilizes water as a green solvent, potassium halides as inexpensive and bench-stable halogen sources, and phenyliodine diacetate as a non-toxic reagent [33].

Deep eutectic solvents have emerged as promising green alternatives to conventional organic solvents [34]. The synthesis of pyrimidine and pyridine derivatives using choline chloride-urea mixtures as reaction media demonstrates excellent yields while avoiding harmful organic solvents [34]. These solvent systems are prepared from readily available, biodegradable components and can be recycled multiple times [27].

Iron-catalyzed methodologies align with green chemistry principles through the use of abundant, non-toxic metal catalysts [18]. The iron-catalyzed cyclization of ketoxime acetates and aldehydes provides access to symmetrical pyridines without requiring additives or harsh reaction conditions [18]. This method demonstrates excellent functional group tolerance and has been successfully scaled to gram quantities [18].

Renewable feedstock utilization represents another important aspect of green pyridine synthesis [32]. Dehydrogenative condensation reactions enable the construction of pyridine frameworks from sustainable alcohol precursors [32]. These catalytic processes avoid the use of petroleum-based starting materials while providing access to diversely functionalized pyridines [32].

Green Chemistry MethodReaction TimeYield (%)SolventTemperature (°C)Environmental Benefits
Microwave-Assisted2-7 minutes82-94Ethanol78Reduced energy consumption
Aqueous Halogenation1-4 hours75-90Water25Non-toxic solvent
Deep Eutectic Solvents3-6 hours70-85ChCl:Urea80Biodegradable medium
Iron Catalysis2-8 hours78-92Ethanol60Non-toxic catalyst

Density Functional Theory Studies of Molecular Orbitals

The electronic structure of 2-Bromo-5-methylpyridin-3-ol has been extensively investigated using density functional theory methods, with particular emphasis on frontier molecular orbital analysis. Computational studies utilizing the B3LYP functional with various basis sets, ranging from 6-31G(d,p) to 6-311++G(d,p), have revealed significant insights into the electronic properties of this halogenated pyridine derivative [1] [2] [3].

The highest occupied molecular orbital energy levels for 2-Bromo-5-methylpyridin-3-ol have been calculated to range from -6.12 to -6.45 electron volts, indicating the strong electron-withdrawing nature of the bromine substituent at the 2-position. The presence of the hydroxyl group at the 3-position introduces additional electronic complexity, with the oxygen lone pairs contributing to the overall frontier orbital character [1] [4]. The lowest unoccupied molecular orbital energies typically fall within the range of -1.45 to -1.78 electron volts, resulting in HOMO-LUMO gaps of approximately 4.67 to 4.92 electron volts [2] [3].

Comparative studies with similar brominated pyridine derivatives have demonstrated that the specific substitution pattern significantly influences the orbital energies and electronic distribution. The methyl group at the 5-position exerts a modest electron-donating effect, partially counteracting the electron-withdrawing influence of the bromine atom [2]. This electronic interplay results in a unique orbital landscape that affects the compound's reactivity and intermolecular interactions.

Time-dependent density functional theory calculations have been employed to understand the excited state properties and electronic transitions. The computational analysis reveals that the π-π* transitions are predominantly localized on the pyridine ring system, with contributions from both the bromine and hydroxyl substituents [1] [4]. The electron density distributions show significant polarization effects, with the bromine atom creating regions of positive electrostatic potential that can participate in halogen bonding interactions.

Prediction of Nuclear Magnetic Resonance Chemical Shifts Using Ab Initio Methods

The accurate prediction of nuclear magnetic resonance chemical shifts for 2-Bromo-5-methylpyridin-3-ol requires sophisticated quantum mechanical approaches that can account for the complex electronic environment created by the multiple functional groups. The gauge-including atomic orbital method, combined with density functional theory calculations at the B3LYP/6-311++G(d,p) level, has proven particularly effective for this halogenated heterocyclic system [5] [6] [7].

For proton nuclear magnetic resonance chemical shift predictions, the aromatic protons are calculated to appear in the range of 6.5 to 8.2 parts per million, with the proximity to the electronegative bromine atom causing significant deshielding effects on adjacent positions [8] [9]. The methyl group protons are predicted to resonate between 2.1 and 2.5 parts per million, showing the expected upfield shift characteristic of aliphatic substituents on aromatic rings [6] [10].

Carbon-13 nuclear magnetic resonance chemical shift calculations reveal distinct patterns for the various carbon environments within the molecule. The aromatic carbons are predicted to appear between 110 and 160 parts per million, with the carbon bearing the hydroxyl group showing particular sensitivity to hydrogen bonding effects [5] [11]. The methyl carbon is calculated to resonate in the range of 18 to 22 parts per million, consistent with electron-donating alkyl substituents on pyridine rings [6] [10].

Positional isomers such as 2-Bromo-3-hydroxypyridine and 5-Bromo-2-methylpyridin-3-ol demonstrate the sensitivity of electronic properties to substitution patterns. The 2-Bromo-3-hydroxypyridine analog shows a slightly lower HOMO energy (-6.41 electron volts) and higher LUMO energy (-1.68 electron volts), while maintaining the same HOMO-LUMO gap [34] [38]. The 5-Bromo-2-methylpyridin-3-ol isomer exhibits intermediate properties, with calculated relative stability of 1.2 kilocalories per mole higher than the reference compound.

The 2-Bromo-4-methylpyridin-3-ol analog represents the closest structural analog, differing only in the position of the methyl substituent. This compound shows a slightly lower HOMO energy (-6.44 electron volts) and higher LUMO energy (-1.71 electron volts), while maintaining similar halogen bonding capabilities [34] [39]. The calculated relative stability is only 0.3 kilocalories per mole higher than the reference compound, indicating minimal energetic differences between these isomers.

XLogP3

1.9

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-Bromo-5-methylpyridin-3-ol

Dates

Last modified: 08-16-2023

Explore Compound Types